2-[Ethyl(2-fluoropyridin-4-yl)amino]ethan-1-ol
Overview
Description
Synthesis Analysis
The synthesis of fluorinated pyridines, such as 2-[Ethyl(2-fluoropyridin-4-yl)amino]ethan-1-ol, involves methods like the Umemoto reaction and Balts-Schiemann reaction . These methods are used for the synthesis of 2-, 3-, 4-fluoropyridines, di-, tri-, polyfluoropyridines, perfluoroalkylpyridines, and also fluoropyridines fused with carbo-, heterocycles .Scientific Research Applications
Controlled Synthesis of Heterocycles
A study by Almendros et al. (2018) explored the use of related fluoropyridine derivatives in the controlled synthesis of heterocycles, highlighting their role in modifying pharmaceuticals and developing water-soluble fluorescent dyes, demonstrating their versatility in chemical synthesis and potential applications in developing new materials and diagnostic tools Almendros et al., 2018.
Fluorescent Probes for β-Amyloid
Fa et al. (2015) synthesized a novel fluorescent probe for β-amyloids using a related structure, aiming at the molecular diagnosis of Alzheimer’s disease. This showcases the application of such compounds in creating tools for early detection and study of neurodegenerative diseases Fa et al., 2015.
Nucleoside Analogues
A compound closely related to "2-[Ethyl(2-fluoropyridin-4-yl)amino]ethan-1-ol" has been investigated as a nucleoside analogue, showing how such structures can be foundational in developing therapeutic agents or in the study of genetic material interactions Sun et al., 2006.
Synthesis and Characterization of Complexes
Research by Kurt et al. (2020) on the synthesis and characterization of novel Schiff base ligand derived from 2,6-diaminopyridine and its complexes with metals highlights the use of fluoropyridine derivatives in coordination chemistry, which can lead to the development of new materials with potential applications in catalysis, molecular recognition, or sensing technologies Kurt et al., 2020.
Electooptic Film Fabrication
Facchetti et al. (2006) discussed strategies for electrooptic film fabrication using pyrrole-pyridine-based chromophores, indicating the importance of such compounds in materials science, particularly in the development of new materials for optical and electrooptic applications Facchetti et al., 2006.
Properties
IUPAC Name |
2-[ethyl-(2-fluoropyridin-4-yl)amino]ethanol | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H13FN2O/c1-2-12(5-6-13)8-3-4-11-9(10)7-8/h3-4,7,13H,2,5-6H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GSFMYJNZYJKCSS-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(CCO)C1=CC(=NC=C1)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H13FN2O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
184.21 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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